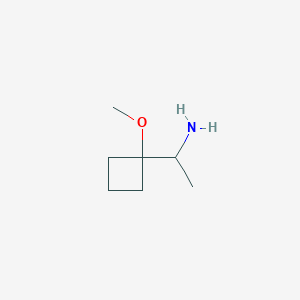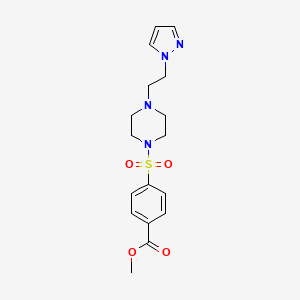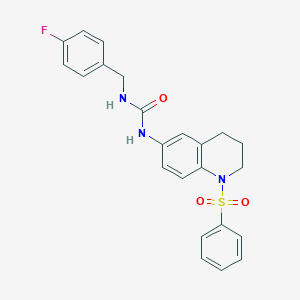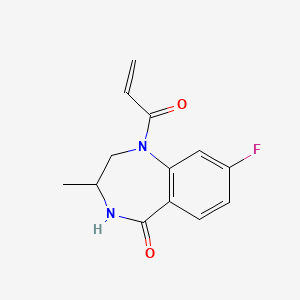
1-(1-Methoxycyclobutyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxycyclobutyl)ethan-1-amine is a chemical compound with the CAS Number: 1595919-41-7 . It has a molecular weight of 129.2 and is typically found in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 129.2 . The InChI code for this compound is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 .Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
- The study of the kinetics and mechanisms of reactions involving secondary alicyclic amines, including compounds similar to 1-(1-Methoxycyclobutyl)ethan-1-amine, highlights their role in forming zwitterionic intermediates in certain reactions. These reactions are influenced by the electron-withdrawing effects of substituents, indicating potential applications in synthetic chemistry (Castro et al., 2001).
Synthesis and Catalysis
- Compounds like this compound are used in one-pot syntheses of mono- and bicyclic tetrahydropyridine derivatives, showcasing their utility in facilitating complex chemical reactions (Ishmiyarov et al., 2015).
- The utility of related amines in chemoselective synthesis of pyrroles through heterocyclization reactions is demonstrated, with applications in the synthesis of organic compounds (Aquino et al., 2015).
- These amines are used in the preparation of 3-Benzyl-1,3-thiazolidines by cycloaddition reactions, suggesting their utility in synthesizing complex cyclic structures (Gebert et al., 2003).
- In the field of catalysis, similar amines are involved in the formation of Palladium(II) complexes, which are effective catalysts for methoxycarbonylation of olefins (Zulu et al., 2020).
Biochemical Applications
- Amines related to this compound are employed in lipase-catalyzed reactions, indicating potential applications in biochemical processes and pharmaceutical synthesis (Cammenberg et al., 2006).
Organic Synthesis and Material Science
- The synthesis of hemilabile (Imino)pyridine Palladium(II) Complexes, involving similar amines, indicates their relevance in the development of selective ethylene dimerization catalysts (Nyamato et al., 2015).
- In material science, these amines are integral to the synthesis of novel compounds with potential applications in electronics and advanced materials (Rademeyer et al., 2005).
- The preparation of chiral intermediates for pharmaceutical applications showcases the utility of related amines in stereo-specific syntheses (Parker et al., 2012).
- These amines are also involved in the study of ethylene oligomerization, providing insights into the development of industrial catalysts (Nyamato et al., 2016).
Crystallography and Structural Analysis
- The study of crystal structures in compounds containing similar amines contributes to the understanding of molecular interactions and the design of new materials (Khalaji, 2020).
Safety and Hazards
The compound has been classified with the GHS02, GHS05, and GHS07 pictograms . The hazard statements associated with this compound are H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
1-(1-methoxycyclobutyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLQAUWYNNACHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)



![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)

![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)

![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)
